molecular formula C13H12Cl2N2S2 B2576382 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine CAS No. 338401-55-1

4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine

Cat. No.: B2576382
CAS No.: 338401-55-1
M. Wt: 331.27
InChI Key: USAXLAWSTFSXAW-UHFFFAOYSA-N
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Description

4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine is a useful research compound. Its molecular formula is C13H12Cl2N2S2 and its molecular weight is 331.27. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Properties

  • Synthesis and Transformation of Phosphorylated 1,3-Azoles : This review focuses on the synthesis of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, and their chemical and biological properties. The study highlights the methodologies for synthesizing these derivatives and their potential insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative activities among others (Abdurakhmanova et al., 2018).

  • Medicinal Perspective of 2,4‐Thiazolidinediones : This review covers the development of 2,4‐Thiazolidinedione (TZD) derivatives as antimicrobial, anticancer, and antidiabetic agents. It discusses various synthetic methodologies for the TZD core and the importance of substitutions at N‐3 and C‐5 for their biological activities (Singh et al., 2022).

Environmental and Analytical Chemistry

  • Herbicides Based on 2,4-D : This review provides insights into the role of microorganisms in the degradation of 2,4-D herbicides and their metabolites in agricultural environments. It emphasizes the environmental persistence and toxic effects of these compounds on non-target organisms, including potential impacts on human health (Magnoli et al., 2020).

  • Analytical Methods for Antioxidant Activity : This review critically presents tests used to determine antioxidant activity, including the ABTS and DPPH assays, highlighting their mechanisms, advantages, and applications. These methods are essential for evaluating the antioxidant capacity of various samples, including those containing thiazolidinedione derivatives (Munteanu & Apetrei, 2021).

Biochemical Analysis

Biochemical Properties

4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound also interacts with fungal proteins, disrupting their normal function and leading to antifungal effects . Additionally, this compound has shown potential in binding to cancer cell proteins, inhibiting their proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with membrane integrity, causing cell leakage and death . In cancer cells, the compound inhibits cell division and induces apoptosis, thereby reducing tumor growth . It also affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to bacterial enzymes, inhibiting their catalytic activity and preventing bacterial growth . In fungal cells, it disrupts membrane proteins, leading to loss of membrane integrity . In cancer cells, the compound binds to specific proteins involved in cell division, inhibiting their function and inducing apoptosis . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s biological effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that its antimicrobial and antifungal effects persist over time, although the potency may decrease slightly . In cancer cell studies, the compound’s effects on cell proliferation and apoptosis remain consistent over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant antimicrobial and antifungal effects without noticeable toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . The compound’s anticancer effects are dose-dependent, with higher doses leading to greater inhibition of tumor growth . Threshold effects have been noted, with a minimum effective dose required to achieve biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, leading to the formation of several metabolites . These metabolites may retain some biological activity, contributing to the compound’s overall effects . The compound also interacts with cofactors such as NADH and FADH2, influencing metabolic flux and altering metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transport proteins, facilitating its uptake into cells . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins . It may also be targeted to specific organelles such as the mitochondria, influencing mitochondrial function and energy production . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its biological effects .

Properties

IUPAC Name

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2S2/c14-9-1-2-10(11(15)7-9)12-8-19-13(16-12)17-3-5-18-6-4-17/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAXLAWSTFSXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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